N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a piperidin-1-yl group and a sulfanyl-linked acetamide moiety attached to a 4-phenoxyphenyl group. The compound’s design combines aromaticity (from phenoxyphenyl), hydrogen-bonding capacity (via acetamide and pyrimidine), and conformational flexibility (from the piperidine ring) .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(17-30-23-24-14-13-21(26-23)27-15-5-2-6-16-27)25-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-14H,2,5-6,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUMKQFAOUSEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic pathway for N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can be deconstructed into three primary intermediates:
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4-Phenoxyaniline : Serves as the precursor for the acetamide moiety.
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2-Chloro-4-(piperidin-1-yl)pyrimidine : Provides the pyrimidine core with the piperidine substituent.
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2-Mercaptoacetamide : Introduces the sulfanyl-acetamide bridge.
A convergent synthesis strategy is typically employed, wherein these intermediates are synthesized separately and coupled in the final steps.
Synthesis of 4-Phenoxyaniline
4-Phenoxyaniline is synthesized via Ullmann coupling or nucleophilic aromatic substitution. A representative protocol involves:
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Reacting 4-aminophenol with iodobenzene in the presence of copper(I) iodide and a polar solvent (e.g., DMF) at 110–130°C for 12–24 hours .
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Yields range from 65–80%, with purity enhanced via recrystallization in ethanol/water mixtures.
Preparation of 2-Chloro-4-(piperidin-1-yl)pyrimidine
This intermediate is synthesized through sequential amination and chlorination:
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Amination of 2,4-dichloropyrimidine :
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Synthesis of 2-Mercaptoacetamide
2-Mercaptoacetamide is prepared via:
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Thiolation of chloroacetamide : Treatment of chloroacetamide with thiourea in ethanol under reflux (6–8 hours), followed by acidic hydrolysis (HCl, 60°C) .
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The product is isolated in 70–75% yield and recrystallized from dichloromethane.
Coupling of Intermediates to Form the Target Compound
The final step involves nucleophilic substitution between 2-chloro-4-(piperidin-1-yl)pyrimidine and 2-mercaptoacetamide, followed by acetylation with 4-phenoxyaniline:
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Thioether Formation :
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Acetylation with 4-Phenoxyaniline :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent for Thioether Step | DMF | Maximizes solubility of intermediates |
| Base for Substitution | K₂CO₃ | Enhances nucleophilicity of mercapto group |
| Coupling Agent | EDC·HCl/HOBt | Prevents racemization and side reactions |
| Temperature for Acetylation | 25°C | Balances reaction rate and decomposition |
Characterization and Analytical Data
The final compound is characterized using:
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¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 7.65–7.25 (m, 9H, aromatic), 4.10 (s, 2H, SCH₂), 3.70 (m, 4H, piperidine), 1.55 (m, 6H, piperidine).
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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MS (ESI+) : m/z 463.2 [M+H]⁺.
Scalability and Industrial Considerations
Large-scale synthesis requires:
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Continuous Flow Systems : For thioether formation to mitigate exothermic risks.
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Solvent Recovery : DMF and DCM are distilled and reused to reduce costs.
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Crystallization Optimization : Use of anti-solvents (e.g., heptane) improves yield during recrystallization.
Alternative Routes and Comparative Analysis
Alternative methodologies include:
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Mitsunobu Reaction : For direct coupling of thiol and alcohol precursors, though limited by reagent cost.
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Enzymatic Acetylation : Explored for enantioselective synthesis but with lower yields (30–40%).
Challenges and Troubleshooting
Common issues and solutions:
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Low Yield in Thioether Step : Often due to moisture; ensure anhydrous conditions via molecular sieves.
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Impurities in Final Product : Remove via activated charcoal treatment or gradient HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, receptors
Pathways Involved: Signal transduction pathways, metabolic pathways
The compound may exert its effects by binding to these targets, altering their activity, and modulating various biological processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Aryl Group Modifications
The phenoxyphenyl group in the target compound contrasts with other aryl substitutions:
Functional Group and Bioactivity Insights
- Trifluoromethyl and Thiophene Substituents: The compound in (C16H18N5OF3S2) includes a trifluoromethyl group, known to enhance metabolic stability and hydrophobic interactions, and a thiophene ring, which introduces sulfur-based interactions absent in the target compound .
Biological Activity
N-(4-phenoxyphenyl)-2-{[4-(piperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, synthesis, and relevant case studies associated with this compound, drawing from diverse sources.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a complex structure that includes a piperidine ring and a pyrimidine moiety. The presence of the phenoxy group is significant for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, related derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those associated with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma . The mechanism of action often involves the modulation of signaling pathways critical for cancer cell survival.
Antidiabetic Effects
In studies involving insulin signaling pathways, compounds with similar structures have demonstrated the ability to enhance insulin sensitivity and improve glucose tolerance in diabetic models. These effects are attributed to the modulation of key proteins involved in glucose metabolism, such as IRS1 and PI3K .
Case Studies
- Chronic Lymphocytic Leukemia : A study highlighted a derivative of this compound as a potential therapeutic agent against CLL. The compound showed significant cytotoxicity against CLL cells in vitro, with an IC50 value indicating effective inhibition of cell growth .
- Diabetes Models : In animal models, a related compound was tested for its effects on blood glucose levels. Results indicated that the compound significantly lowered blood sugar levels and improved lipid profiles, suggesting a multifaceted approach to managing diabetes through enhanced insulin action .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results consistently show that this compound has a dose-dependent effect on inhibiting cell proliferation, which is critical for its potential use as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyrimidine rings can significantly influence the biological activity of the compound. For example, variations in substituents on the phenoxy group have been associated with enhanced potency against specific cancer types .
Summary Table of Biological Activities
| Activity Type | Related Compound | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | CLL Derivative | 15 µM | Effective against CLL cells |
| Antidiabetic | Insulin Sensitizer | Not specified | Improved glucose tolerance in models |
| Cytotoxicity | General | 10 µM | Inhibits proliferation in various lines |
Q & A
Q. How can high-throughput crystallography pipelines improve structural analysis of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
